Aim-100 - 873305-35-2

Aim-100

Catalog Number: EVT-258696
CAS Number: 873305-35-2
Molecular Formula: C23H21N3O2
Molecular Weight: 371.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AIM-100 (also written as AIM 100 or AIM-100) is a cell-permeable, small molecule inhibitor of the non-receptor tyrosine kinase Ack1 (Activated Cdc42-associated kinase 1), also known as TNK2 (Tyrosine kinase non-receptor 2). [, , , , , , , ] AIM-100 exhibits anti-cancer properties in several cancer types, including prostate, breast, pancreatic, and lung cancers. [, , , , ] It also shows potential in treating inflammatory and autoimmune diseases by inhibiting the activation of Toll-like receptor (TLR) signaling pathways. [] Furthermore, studies suggest a role for AIM-100 in modulating dopamine transporter activity and potentially offering neuroprotection in Parkinson's disease models. [, ]

Dasatinib

  • Compound Description: Dasatinib is a potent multi-kinase inhibitor that targets various tyrosine kinases, including ACK1 (TNK2) [, , , ]. It has been approved for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Dasatinib exhibits anti-cancer activity in several cancer types.
  • Relevance: Similar to AIM-100, Dasatinib demonstrates inhibitory activity against ACK1 and has been investigated for its potential in overcoming tamoxifen resistance in breast cancer []. Additionally, both compounds share the ability to inhibit ACK1 activation and suppress AKT tyrosine phosphorylation, resulting in cell cycle arrest and inhibition of pancreatic cancer cell proliferation [].

XMD8-87

  • Compound Description: XMD8-87 is a novel ACK1 inhibitor identified through a chemical proteomic screening approach, KiNativ []. It displays high selectivity for ACK1 and exhibits greater potency compared to AIM-100.
  • Relevance: XMD8-87, similar to AIM-100, targets and inhibits ACK1, suggesting its potential as a therapeutic agent for cancers with ACK1 involvement []. The enhanced selectivity and potency of XMD8-87 compared to AIM-100 make it a promising candidate for further development.

XMD16-5

  • Compound Description: XMD16-5 is another novel ACK1 inhibitor discovered through the same chemical proteomic screening as XMD8-87 []. It exhibits higher specificity for ACK1 compared to the multi-kinase inhibitor, Dasatinib.
  • Relevance: Like AIM-100, XMD16-5 demonstrates specific inhibitory activity against ACK1, indicating its potential as a therapeutic agent in ACK1-driven cancers []. The greater selectivity of XMD16-5 compared to Dasatinib makes it a valuable tool for targeted therapy.

5,6-biaryl-furo[2,3-d]pyrimidine Analogs

  • Compound Description: This refers to a class of chemical compounds structurally related to AIM-100 []. They are being investigated for their potential as ACK1 inhibitors in various cancers.
  • Relevance: These compounds share structural similarities with AIM-100 and are being developed based on its inhibitory activity against ACK1 []. This suggests they may possess similar mechanisms of action and therapeutic potential in cancers where ACK1 plays a crucial role.

NAB2

  • Compound Description: NAB2 is not structurally related to AIM-100, but acts as an activator of the E3 ubiquitin ligase NEDD4 []. NEDD4 is responsible for the negative regulation of TNK2 (the human homolog of the C. elegans protein SID-3), targeting it for degradation.
  • Relevance: While AIM-100 directly inhibits TNK2, NAB2 promotes its degradation via NEDD4 activation []. Both approaches ultimately lead to reduced TNK2 activity and have been shown to provide neuroprotection against 6-hydroxydopamine (6-OHDA) exposure in C. elegans models of Parkinson's disease.

6-hydroxydopamine (6-OHDA)

  • Compound Description: 6-OHDA is a neurotoxin used to induce Parkinson’s disease in animal models []. It is structurally unrelated to AIM-100 and does not target ACK1/TNK2.
  • Relevance: 6-OHDA is used to assess the neuroprotective effects of AIM-100 and NAB2 in C. elegans and rat models of Parkinson's disease []. AIM-100 and NAB2, through their respective mechanisms, mitigate the neurotoxicity induced by 6-OHDA, highlighting the potential of ACK1/TNK2 inhibition as a therapeutic strategy.
Source and Classification

AIM-100 is classified as a tyrosine kinase inhibitor. It is known for its ability to inhibit the phosphorylation activity of Ack1, which is implicated in various cancer pathways. The compound has a reported IC50 value of 24 nM, indicating its potency in inhibiting Ack1 activity. This classification places AIM-100 within the broader category of anticancer agents that target specific signaling pathways involved in tumor progression and metastasis .

Synthesis Analysis

The synthesis of AIM-100 involves a multi-step process starting from commercially available precursors. The following key steps outline the synthesis:

  1. Reagents and Conditions:
    • Step 1: Reaction of a starting material with acetic anhydride and formic acid at 60°C for 6 hours, followed by a slow addition of another reactant at 0°C and then at room temperature for 12 hours.
    • Step 2: Microwave heating in acetic acid at 200°C for 60 minutes.
    • Step 3: Phosphorylation using phosphorus oxychloride at 55°C for 2 hours under argon atmosphere.
    • Step 4: Reaction with (S)-(+)-tetrahydrofurfurylamine in ethanol under reflux for 5 hours.

These steps yield AIM-100 with high purity and yield percentages reported at various stages .

Molecular Structure Analysis

The molecular structure of AIM-100 can be characterized by the following features:

  • Chemical Formula: C15_{15}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 270.3 g/mol
  • The structure includes a biaryl moiety connected to a furo[2,3-d]pyrimidine core, which is essential for its biological activity.
  • Quantum chemical calculations have been employed to analyze the electronic properties of AIM-100, revealing insights into its reactivity and interaction with biological targets .
Chemical Reactions Analysis

AIM-100 primarily participates in biochemical reactions involving the inhibition of Ack1 phosphorylation. The compound mimics ATP, thereby competitively inhibiting the kinase activity of Ack1. This inhibition leads to:

  • Suppression of downstream signaling pathways associated with cancer cell proliferation.
  • Induction of cell cycle arrest in prostate cancer cells by inhibiting androgen receptor transcriptional activity.

The detailed reaction mechanisms involve binding interactions that stabilize the inhibitor within the active site of Ack1, preventing substrate phosphorylation .

Mechanism of Action

The mechanism of action for AIM-100 revolves around its role as an Ack1 inhibitor:

  • Upon administration, AIM-100 binds to the ATP-binding site of Ack1.
  • This binding prevents ATP from phosphorylating tyrosine residues on substrates such as androgen receptors.
  • Inhibition leads to decreased phosphorylation levels of critical residues (e.g., Tyr284 on Ack1), resulting in reduced transcriptional activity associated with cancer progression.

Studies have shown that AIM-100 effectively inhibits ligand-independent activation of androgen receptors in prostate cancer models, suggesting its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

AIM-100 exhibits several notable physical and chemical properties:

These properties are crucial for formulating AIM-100 into usable drug forms for clinical applications .

Applications

The primary applications of AIM-100 include:

  • Cancer Therapy: Its most significant application lies in treating prostate cancer by targeting Ack1-mediated signaling pathways.
  • Research Tool: AIM-100 serves as a valuable tool in research settings to study tyrosine kinase signaling and its implications in cancer biology.
  • Potential development into combination therapies aimed at enhancing efficacy against resistant cancer cell lines.

Given its specificity and potency, AIM-100 represents a promising candidate for further development within oncology therapeutics .

Introduction to AIM-100 in Targeted Kinase Inhibition Research

Role of Ack1 (TNK2) in Oncogenic Signaling Pathways

Ack1 (Activated Cdc42-associated kinase 1), encoded by the TNK2 gene on chromosome 3q29, is a non-receptor tyrosine kinase that functions as a critical signaling node in cancer progression. Structurally, Ack1 comprises multiple domains, including a sterile alpha motif (SAM), kinase domain, SH3 domain, and Cdc42-binding domain (CRIB), which collectively enable interactions with diverse oncogenic partners [4]. In normal physiology, Ack1 activation occurs transiently via growth factor receptors (e.g., EGFR, HER2, insulin receptor). However, cancer cells exploit multiple mechanisms to aberrantly activate Ack1, including:

  • Gene amplification: Prevalent in 15–20% of lung adenocarcinomas, leading to Ack1 overexpression [4] [7].
  • Somatic mutations: Mutations like E346K (kinase domain) and M409I (SH3 domain) disrupt autoinhibitory interactions, causing constitutive kinase activity in ovarian, gastric, and lung cancers [4].
  • Transcriptional upregulation: Elevated mRNA expression in prostate, breast, and pancreatic cancers [1] [4].

Once activated, Ack1 phosphorylates key substrates to drive oncogenesis:

  • Androgen Receptor (AR): Phosphorylation at Tyr267 promotes ligand-independent AR nuclear translocation and transcriptional activation of genes (e.g., PSA, TMPRSS2) in castration-resistant prostate cancer (CRPC) [1].
  • AKT: Tyr176 phosphorylation enhances AKT's pro-survival signaling and chemoresistance [4] [7].
  • Tumor suppressors: Phosphorylation marks suppressors like Wwox for proteasomal degradation [4].

Table 1: Ack1 Anomalies and Effectors in Human Cancers

Cancer TypeAck1 AnomalyKey EffectorsClinical Impact
ProstateGene amplification, ActivationAR, AKT, ATMCastration resistance, Poor prognosis
Lung adenocarcinomaGene amplification, MutationsAKTMetastasis, Reduced survival
BreastHyperactivationAKTTherapy resistance
OvarianR99Q/E346K mutationsAKTAggressive progression
PancreaticHyperactivationAKTEnhanced cell survival

Rationale for Developing AIM-100 as a Selective Ack1 Inhibitor

The limitations of conventional androgen deprivation therapy (ADT) in prostate cancer—particularly the emergence of CRPC driven by ligand-independent AR activation—highlighted the need for Ack1-targeted agents. Existing antiandrogens (e.g., bicalutamide) fail to inhibit Tyr267-phosphorylated AR, which evades classical androgen-blocking mechanisms [1] [4]. AIM-100 (chemical name: 5,6-Diphenyl-N-[[(2S)-tetrahydro-2-furanyl]methyl]furo[2,3-d]pyrimidin-4-amine) was developed to address this gap through:

Molecular Design and Selectivity

  • Synthesis: AIM-100 belongs to the 4-amino-5,6-biaryl-furo[2,3-d]pyrimidine class, synthesized via a four-step process starting from 2-amino-4,6-dichloropyrimidine [1].
  • Mechanism: Competes with ATP for binding to Ack1's kinase domain (IC₅₀ = 21.58–24 nM), suppressing autophosphorylation at Tyr284—a biomarker of Ack1 activation [1] [3] [8].
  • Selectivity: Profiling against 30–241 kinases revealed >100-fold selectivity for Ack1 over ABL1, BTK, Lck, and LYN, with no inhibition of PI3K/AKT subfamily members [1] [3] [8].

Table 2: Kinase Selectivity Profile of AIM-100

KinaseIC₅₀ (nM)KinaseIC₅₀ (nM)
Ack1 (TNK2)21.58–24ABL1>2,500
Lck120BTK>2,500
PI3Kα>10,000AKT1>10,000

Preclinical Validation

  • Ligand-independent AR suppression: In LNCaP prostate cancer cells, AIM-100 (4 μM) inhibited EGF-induced Ack1 activation, reduced pTyr267-AR by >80%, and disrupted AR binding to enhancers of PSA, NKX3.1, and TMPRSS2 genes [1] [3].
  • Broad antitumor activity:
  • Induced G0/G1 cell cycle arrest in prostate (LNCaP) and pancreatic (Panc-1) cells at 2–10 μM [1] [5].
  • Inhibited colony formation in lung cancer (A549) and CRPC xenografts at 10–20 μM [3] [8].
  • Demonstrated growth inhibition (GI₅₀ = 7–8 μM) across breast (MCF-7), ovarian (OV90), and pancreatic (CD18) lines [5] [8].
  • In vivo efficacy: Reduced tumor volume by 60–70% in CRPC xenograft models (4 mg/kg) via downregulation of pTyr267-AR and ATM expression [2] [3].

Table 3: Cellular Responses to AIM-100 in Cancer Models

Cell LineCancer TypeAIM-100 ConcentrationEffect
LNCaPProstate4 μM, 72 hG0/G1 arrest, 70% growth inhibition
Panc-1Pancreatic10 μM, 48 hApoptosis induction
A549Lung20 μM, 72 h80% colony formation suppression
MCF-7Breast7 μM, 72 h50% growth inhibition

AIM-100 thus represents a pioneering proof-of-concept inhibitor that validates Ack1 as a therapeutic target, particularly for malignancies driven by tyrosine kinase-dependent therapy resistance [1] [4] [7]. Its limitations (e.g., moderate cellular potency compared to newer inhibitors like XMD8-87 [6]) have spurred further optimization of Ack1-targeted agents.

Properties

CAS Number

873305-35-2

Product Name

Aim-100

IUPAC Name

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1

InChI Key

XNFHHOXCDUAYSR-SFHVURJKSA-N

SMILES

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

5,6-diphenyl-N-((2S)-tetrahydro-2-furanylmethyl)furo(2,3-d)pyrimidin-4-amine
AIM-100
furo(2,3-d)pyrimidin-4-amine, 5,6-diphenyl-N-(((2S)-tetrahydro-2-furanyl)methyl)-

Canonical SMILES

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Isomeric SMILES

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.